molecular formula C9H11N3O2 B2850169 N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide CAS No. 2305456-76-0

N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide

Cat. No.: B2850169
CAS No.: 2305456-76-0
M. Wt: 193.206
InChI Key: DKGINCCZSPDNGO-UHFFFAOYSA-N
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Description

N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide is a compound that features a 1,2,4-oxadiazole ring, a cyclobutyl group, and a prop-2-enamide moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as using sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives of the oxadiazole ring.

    Reduction: Amine derivatives.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in nematicidal applications, the compound inhibits succinate dehydrogenase (SDH), leading to the disruption of energy production in nematodes . Molecular docking studies have shown that the compound binds to amino acids around the SDH active pocket, inhibiting its activity.

Comparison with Similar Compounds

N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide can be compared with other 1,2,4-oxadiazole derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of the cyclobutyl group and the prop-2-enamide moiety makes this compound unique compared to other 1,2,4-oxadiazole derivatives. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-7(13)11-9(4-3-5-9)8-10-6-14-12-8/h2,6H,1,3-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGINCCZSPDNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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